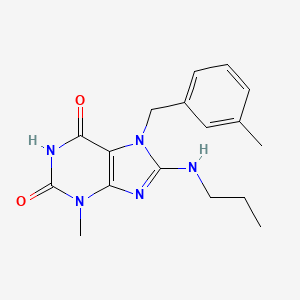
3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, featuring a purine core with various substituents, contributes significantly to its biological activities. This article explores the compound's biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N5O2 with a molecular weight of approximately 327.388 g/mol. The structural features include:
- Methyl group at the 3-position
- Propylamino group at the 8-position
- 3-Methylbenzyl group at the 7-position
These substituents influence its reactivity and interactions within biological systems.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor in various biochemical pathways. Its structural resemblance to adenosine suggests potential roles as an adenosine receptor antagonist , which may be beneficial in treating conditions such as:
- Asthma
- Cardiovascular diseases
Additionally, compounds similar to this one have shown anti-inflammatory and anti-cancer properties due to their ability to modulate signaling pathways involved in cell proliferation.
Preliminary studies suggest that this compound may interact with various receptors, particularly adenosine receptors (A1, A2A). This interaction can influence cellular responses such as vasodilation and neurotransmitter release. Furthermore, it may interact with enzymes involved in nucleotide metabolism, elucidating its mechanism of action.
Comparative Analysis of Related Compounds
Several structurally similar compounds exhibit varying biological activities. The following table summarizes notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | Ethyl instead of methyl at position 7 | Similar receptor antagonism |
| 8-Amino-3-methyl-1H-purine-2,6-dione | Amino group at position 8 | Anticancer properties |
| 3-Methylxanthine | Xanthine core structure | Caffeine-like stimulant effects |
This comparative analysis highlights how variations in substituents can significantly affect biological properties and therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of related purine derivatives. One notable study demonstrated that similar compounds exhibited significant inhibition of cell proliferation in cancer cell lines. The findings suggest that these compounds can induce apoptosis and inhibit tumor growth through various signaling pathways .
Another research effort focused on the anti-inflammatory properties of related purines. It was found that these compounds could effectively reduce inflammation markers in vitro and in vivo models, indicating their potential for treating inflammatory diseases .
特性
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-8-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVUBMKZZJITKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













